molecular formula C9H13NO2 B14119892 (S)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate CAS No. 754920-13-3

(S)-Methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate

Cat. No.: B14119892
CAS No.: 754920-13-3
M. Wt: 167.20 g/mol
InChI Key: ZENSQKXTWLKIKK-QMMMGPOBSA-N
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Description

Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-acetate is an organic compound with a unique structure that includes an amino group and a cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-acetate typically involves the following steps:

    Formation of the cyclohexadiene ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the cyclohexadiene ring.

    Introduction of the amino group: The amino group can be introduced through a reductive amination process, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Esterification: The final step involves the esterification of the amino-cyclohexadiene intermediate with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexadiene ring to a cyclohexane ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, cyclohexane derivatives, and various substituted amino-cyclohexadiene compounds.

Scientific Research Applications

Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexadiene ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-carboxylate
  • Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-propionate
  • Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-butyrate

Uniqueness

Methyl (alphaS)-alpha-amino-1,4-cyclohexadiene-1-acetate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The presence of the cyclohexadiene ring also imparts distinct chemical properties compared to similar compounds with different ring structures.

Properties

CAS No.

754920-13-3

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

methyl (2S)-2-amino-2-cyclohexa-1,4-dien-1-ylacetate

InChI

InChI=1S/C9H13NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-3,6,8H,4-5,10H2,1H3/t8-/m0/s1

InChI Key

ZENSQKXTWLKIKK-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CCC=CC1)N

Canonical SMILES

COC(=O)C(C1=CCC=CC1)N

Origin of Product

United States

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